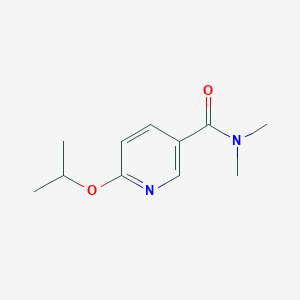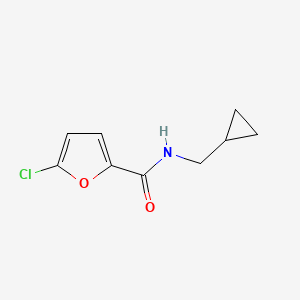![molecular formula C14H21N3O B7511259 [2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of beta-keto amphetamines. It is commonly referred to as DMAP or DMAPA. DMAPA has been used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
DMAPA acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It increases the levels of dopamine and norepinephrine in the brain, which can lead to increased focus, attention, and motivation.
Biochemical and Physiological Effects
DMAPA has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased locomotor activity and enhanced cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMAPA in lab experiments is its potential as a neuroprotective agent and its ability to enhance cognitive function. However, one limitation is that it may have potential side effects and can be toxic at high doses.
Direcciones Futuras
There are several future directions for the study of DMAPA. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as a neuroprotective agent and its ability to enhance cognitive function. Additionally, further research is needed to determine the optimal dosage and potential side effects of DMAPA.
Conclusion
DMAPA is a chemical compound that has potential pharmacological properties and has been studied for its use in the treatment of neurological disorders and as a neuroprotective agent. It acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, leading to increased levels of dopamine and norepinephrine in the brain. DMAPA has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of DMAPA is a multi-step process that involves the reaction of 3-methylpiperidine with 2-(dimethylamino)pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final product.
Aplicaciones Científicas De Investigación
DMAPA has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.
Propiedades
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-4-8-17(10-11)14(18)12-6-7-15-13(9-12)16(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHBMEBIGWWMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)




![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

